molecular formula C9H8O B097374 6-Methylbenzofuran CAS No. 17059-51-7

6-Methylbenzofuran

Cat. No.: B097374
CAS No.: 17059-51-7
M. Wt: 132.16 g/mol
InChI Key: QVPSBOGQLOSHJR-UHFFFAOYSA-N
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Description

6-Methylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methyl group attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized catalytic processes. These methods are designed to be cost-effective and efficient, ensuring the compound’s availability for various applications. The use of advanced catalytic strategies and continuous flow reactors are common in industrial settings to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated benzofurans .

Scientific Research Applications

6-Methylbenzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound without the methyl group.

    2-Methylbenzofuran: A similar compound with the methyl group at the 2nd position.

    3-Methylbenzofuran: A similar compound with the methyl group at the 3rd position.

Uniqueness: 6-Methylbenzofuran is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .

Properties

IUPAC Name

6-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSBOGQLOSHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168891
Record name 6-Methylbenzofuran
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17059-51-7
Record name 6-Methylbenzofuran
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Record name 6-Methylbenzofuran
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Record name 6-Methylbenzofuran
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Record name 6-methylbenzofuran
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Record name 6-Methylbenzofuran
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Synthesis routes and methods

Procedure details

Sulfuric acid (0.2 ml) and 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran were dissolved in 200 ml of benzene and heated at reflux with the azeotropic removal of water. After 3 hours, the reaction mixture was added to water (500 ml) and extracted with ether. The combined ether extracts were washed with water and saturated aqueous sodium bicarbonate, dried with sodium sulfate and the solvent evaporated to give 6-methylbenzofuran.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antimicrobial applications of 6-methylbenzofuran derivatives?

A: Research suggests that certain derivatives of this compound, specifically 1-(this compound-2-yl)-3-arylpropenones and 1-(this compound-2-yl)-3-[4-(β-substitutedethoxy) phenyl]-propenones, exhibit promising antibacterial and antifungal activities. [] Further investigation into their mechanisms of action and efficacy against specific microbial strains is warranted.

Q2: Can you describe a synthetic route for 2-acetyl-6-methylbenzofuran, a key precursor to several this compound derivatives?

A: 2-Acetyl-6-methylbenzofuran can be synthesized via two distinct methods: a phase-transfer catalysis (PTC) approach and a conventional method employing acetone and potassium carbonate (K2CO3). [] The choice of method might influence yield and purity, requiring optimization for specific applications.

Q3: Has the crystal structure of any this compound derivatives been elucidated?

A: Yes, the crystal structure of 2-(this compound-3-ylmethyl)-5-morpholino-4- ylmethyl)-6-(4-chlorophenyl)-imidazo(2,1-b)(1,3,4)thiadiazole has been determined. [] This compound crystallizes in an orthorhombic system with a space group of P212121. The structural information obtained from such studies can be valuable for understanding structure-activity relationships and designing novel derivatives.

Q4: How does light exposure influence the nematicidal activity of certain this compound related compounds?

A: Studies indicate that the nematicidal activity of 2,3-dihydro-2-hydroxy-3-methylene-6-methylbenzofuran, a natural compound structurally similar to this compound, is significantly enhanced upon exposure to daylight, particularly near-ultraviolet light. [] This suggests a photoactivated mechanism of action against nematodes, potentially involving the generation of reactive oxygen species.

Q5: Can this compound derivatives be utilized in the synthesis of other biologically relevant molecules?

A: Yes, azidoquinones derived from this compound can be converted to methyl 3-substituted 6-methyl-4,7-dioxoindole-2-carboxylates, which are analogs of mitomycin, a potent antitumor agent. [] This highlights the versatility of this compound as a building block in organic synthesis.

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